molecular formula C13H19NO3 B14266528 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide CAS No. 135533-00-5

2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide

Cat. No.: B14266528
CAS No.: 135533-00-5
M. Wt: 237.29 g/mol
InChI Key: BVGCFOMLXGNOBV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the methoxy group This is followed by the acylation of the resulting intermediate with acetic anhydride to form the acetamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetamide group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(phenyl)methoxy-N-(propan-2-yl)acetamide
  • 2-Hydroxy-N-[(4-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
  • 2-Hydroxy-N-[(3-methoxyphenyl)methoxy]-N-(propan-2-yl)acetamide

Uniqueness

2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

135533-00-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-hydroxy-N-[(3-methylphenyl)methoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H19NO3/c1-10(2)14(13(16)8-15)17-9-12-6-4-5-11(3)7-12/h4-7,10,15H,8-9H2,1-3H3

InChI Key

BVGCFOMLXGNOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CON(C(C)C)C(=O)CO

Origin of Product

United States

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